molecular formula C16H14ClN3 B3178817 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline CAS No. 79916-53-3

4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline

Cat. No. B3178817
CAS RN: 79916-53-3
M. Wt: 283.75 g/mol
InChI Key: ZUWQMICNQFRGOU-UHFFFAOYSA-N
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Description

“4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline” is a chemical compound that belongs to the class of quinazoline derivatives . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities .


Chemical Reactions Analysis

Quinazoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, and anticancer activities . The exact chemical reactions involving “4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline” are not specified in the available literature.

Scientific Research Applications

Nucleophilic Substitution and Synthesis of Quinoline Derivatives

The nucleophilic substitution reaction of chloroquinolines, including 4-chloroquinazolines, has been extensively studied for the synthesis of various quinoline derivatives. For instance, the reaction of 4-chloroquinolines with 1,2,4-triazole under different conditions (neutral, acidic, and basic) has been investigated to synthesize 4-(1H-1,2,4-triazol-1-yl)quinolines. These compounds are of interest due to their potential anti-inflammatory and fungicidal activities. The study provides insights into the effects of acid and base catalysis and substituent effects on the reactivity of 4-chloroquinolines, aiding in the selection of optimal reaction conditions for preparing desired quinoline derivatives (Kóródi, 1994).

Anticancer Potential and Blood-Brain Barrier Penetration

A significant application of 4-anilinoquinazoline derivatives, closely related to 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline, is their role as potent apoptosis inducers and anticancer agents. A study involving the replacement of a 2-Cl group in lead compounds with other functional groups led to the discovery of derivatives with enhanced apoptosis-inducing capabilities and excellent blood-brain barrier penetration. These compounds demonstrated high efficacy in various cancer models, highlighting their potential as anticancer clinical candidates (Sirisoma et al., 2009).

Synthesis and Antimalarial Activity of Metal-Quinoline Complexes

The synthesis of metal-quinoline complexes, including those derived from 4-chloroquinoline, has been explored for their antimalarial activities. New compounds combining ruthenocene and chloroquine analogues were synthesized, showing high efficacy against both sensitive and resistant strains of the Plasmodium falciparum parasite in vitro. These findings suggest the potential of 4-chloroquinoline derivatives in developing novel antimalarial agents (Beagley et al., 2002).

Cytotoxicity Evaluation for Breast Cancer Treatment

A series of 4-aminoquinoline derivatives, synthesized from 4-chloro-7-substituted-quinolines, were evaluated for their cytotoxic effects on human breast tumor cell lines. These studies identified compounds with significant potency, offering a foundation for the development of new anticancer agents based on the 4-aminoquinoline scaffold. This research underscores the therapeutic potential of 4-chloroquinoline derivatives in cancer treatment (Zhang et al., 2007).

Antimycotic Agents from 2-Chloroquinoline Derivatives

The development of non-azole antimycotic agents led to the synthesis of secondary amines containing 2-chloroquinoline. These compounds were evaluated for their antifungal activity against various strains, with some showing potential as effective antimycotic agents. This research highlights the versatility of chloroquinoline derivatives in addressing fungal infections (Kumar et al., 2011).

properties

IUPAC Name

4-(4-chloroquinazolin-2-yl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-20(2)12-9-7-11(8-10-12)16-18-14-6-4-3-5-13(14)15(17)19-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWQMICNQFRGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221833
Record name 4-(4-Chloro-2-quinazolinyl)-N,N-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline

CAS RN

79916-53-3
Record name 4-(4-Chloro-2-quinazolinyl)-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79916-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chloro-2-quinazolinyl)-N,N-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 100-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 2-[4-(dimethylamino)phenyl]quinazolin-4-ol (2 g, 7.54 mmol, 1.00 equiv) in POCl3 (20 mL). The resulting solution was stirred for 5 h at 140° C. in an oil bath. The resulting mixture was concentrated under vacuum. The residue was dissolved in 50 mL of dichloromethane. The resulting mixture was washed with 2×20 mL of saturation sodium bicarbonate solution and 1×20 mL of brine. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 2.0 g (93%) of 4-(4-chloroquinazolin-2-yl)-N,N-dimethylaniline as a red solid. MS (ESI) m/z 284 ([M+H]+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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